molecular formula C38H46P2 B12823095 ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane)

((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane)

Cat. No.: B12823095
M. Wt: 564.7 g/mol
InChI Key: IIUHSJAXQHDYHV-FUTAZXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organophosphorus compound It features a hex-3-ene backbone with two phosphane groups attached at the 2 and 5 positions Each phosphane group is further substituted with two 3,5-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves the following steps:

    Preparation of the Hex-3-ene Backbone: The hex-3-ene backbone can be synthesized through a series of organic reactions, such as Wittig reactions or olefin metathesis.

    Introduction of Phosphane Groups: The phosphane groups are introduced via nucleophilic substitution reactions. This involves reacting the hex-3-ene backbone with bis(3,5-dimethylphenyl)phosphane under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

In an industrial setting, the synthesis of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification would be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the phosphane groups are oxidized to phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxides back to phosphane groups.

    Substitution: The compound can participate in substitution reactions, where the 3,5-dimethylphenyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Reduction: The major product is the original phosphane compound.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry

In chemistry, ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis, particularly in asymmetric synthesis and polymerization reactions.

Biology

In biological research, this compound can be used to study the interactions between phosphane ligands and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine

While not directly used as a drug, the compound’s derivatives could be explored for pharmaceutical applications, such as enzyme inhibitors or anticancer agents.

Industry

In industry, ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is valuable in the production of advanced materials, including polymers and nanomaterials. Its role as a catalyst in various industrial processes is also significant.

Mechanism of Action

The mechanism by which ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects involves its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity. The compound’s steric and electronic properties are crucial in determining its reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-Hexane-2,5-diylbis(diphenylphosphane): Similar backbone but with diphenylphosphane groups instead of bis(3,5-dimethylphenyl)phosphane.

    (2R,5R)-Hexane-2,5-diylbis(diethylphosphane): Similar backbone but with diethylphosphane groups.

Uniqueness

((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to the presence of the 3,5-dimethylphenyl groups, which provide increased steric hindrance and electronic effects. These properties enhance its performance as a ligand in catalytic applications, offering better selectivity and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of ((2R,5R,Z)-Hex-3-ene-2,5-diyl)bis(bis(3,5-dimethylphenyl)phosphane), covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C38H46P2

Molecular Weight

564.7 g/mol

IUPAC Name

[(Z,2R,5R)-5-bis(3,5-dimethylphenyl)phosphanylhex-3-en-2-yl]-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C38H46P2/c1-25-13-26(2)18-35(17-25)39(36-19-27(3)14-28(4)20-36)33(9)11-12-34(10)40(37-21-29(5)15-30(6)22-37)38-23-31(7)16-32(8)24-38/h11-24,33-34H,1-10H3/b12-11-/t33-,34-/m1/s1

InChI Key

IIUHSJAXQHDYHV-FUTAZXAUSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)/C=C\[C@@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C=CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.